amphidinolide C
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Overview
Description
Amphidinolide C is a potent cytotoxic 25-membered macrolide from marine dinoflagellate Amphidinium sp.
Scientific Research Applications
Biosynthesis and Structural Analysis
- Biosynthesis and Structural Elucidation : Amphidinolide C, a potent cytotoxic macrolide isolated from marine dinoflagellates, has been the subject of extensive research focusing on its biosynthesis and structural analysis. The determination of its absolute configurations at various chiral centers has been a key area of study, providing insights into its complex molecular structure (Kobayashi et al., 2001), (Kubota, Tsuda, & Kobayashi, 2001).
Synthetic Approaches
- Total Synthesis and Stereochemistry : The total synthesis of this compound and its analogues has been a significant focus, with various methods developed to construct its complex macrolide structure. These studies not only contribute to understanding this compound’s stereochemical properties but also pave the way for the synthesis of similar compounds (Ghosh & Gong, 2004), (Bates, Shotwell, & Roush, 2008).
Cytotoxicity and Antitumor Properties
- Cytotoxicity Research : this compound has been studied for its potent cytotoxic properties, particularly against various tumor cell lines. This research is crucial for exploring potential therapeutic applications of this compound in cancer treatment (Tsuda et al., 2003), (Shimbo et al., 2002).
properties
CAS RN |
112945-21-8 |
---|---|
Molecular Formula |
C41H62O10 |
Molecular Weight |
714.9 g/mol |
IUPAC Name |
(1R,2R,6S,7R,9R,10R,11R,13E,15R,16S,19S,23R)-10,11,16-trihydroxy-2-[(1E,3E,5S)-5-hydroxy-4-methyl-6-methylidenedeca-1,3-dienyl]-7,14,15,19-tetramethyl-12-methylidene-3,26,27-trioxatricyclo[21.2.1.16,9]heptacos-13-ene-4,18,21-trione |
InChI |
InChI=1S/C41H62O10/c1-9-10-12-23(2)39(46)24(3)13-11-14-34-35-16-15-31(49-35)20-30(42)18-26(5)32(43)21-33(44)29(8)25(4)17-28(7)40(47)41(48)37-19-27(6)36(50-37)22-38(45)51-34/h11,13-14,17,26-27,29,31,33-37,39-41,44,46-48H,2,7,9-10,12,15-16,18-22H2,1,3-6,8H3/b14-11+,24-13+,25-17+/t26-,27+,29+,31+,33-,34+,35+,36-,37+,39-,40+,41-/m0/s1 |
InChI Key |
RNKCEFQNDOJBLW-IEBOKVSHSA-N |
Isomeric SMILES |
CCCCC(=C)[C@@H](/C(=C/C=C/[C@@H]1[C@H]2CC[C@@H](O2)CC(=O)C[C@@H](C(=O)C[C@@H]([C@@H](/C(=C/C(=C)[C@H]([C@H]([C@H]3C[C@H]([C@@H](O3)CC(=O)O1)C)O)O)/C)C)O)C)/C)O |
SMILES |
CCCCC(=C)C(C(=CC=CC1C2CCC(O2)CC(=O)CC(C(=O)CC(C(C(=CC(=C)C(C(C3CC(C(O3)CC(=O)O1)C)O)O)C)C)O)C)C)O |
Canonical SMILES |
CCCCC(=C)C(C(=CC=CC1C2CCC(O2)CC(=O)CC(C(=O)CC(C(C(=CC(=C)C(C(C3CC(C(O3)CC(=O)O1)C)O)O)C)C)O)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amphidinolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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